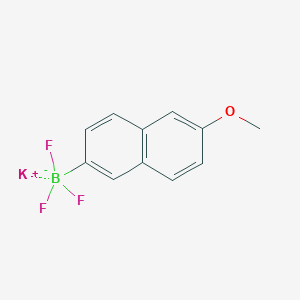

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide

Description

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide is an organoboron compound with the formula C₁₁H₉BF₃KO. It consists of a boranuide anion ([BF₃(6-methoxynaphthalen-2-yl)]⁻) paired with a potassium cation. The 6-methoxynaphthalen-2-yl group provides a bulky, conjugated aromatic system, while the trifluoroborate moiety enhances stability and reactivity, particularly in cross-coupling reactions like Suzuki-Miyaura. Its molecular weight is approximately 268.01 g/mol (assuming structural similarity to ), and commercial purity typically exceeds 95% .

Properties

IUPAC Name |

potassium;trifluoro-(6-methoxynaphthalen-2-yl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BF3O.K/c1-16-11-5-3-8-6-10(12(13,14)15)4-2-9(8)7-11;/h2-7H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPDGHNWCDUFAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=C(C=C1)C=C(C=C2)OC)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BF3KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 6-Methoxynaphthalen-2-ylboronic Acid

6-Methoxynaphthalen-2-ylboronic acid is typically synthesized via Miyaura borylation. In this reaction, 2-bromo-6-methoxynaphthalene reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in tetrahydrofuran (THF) at 80–100°C for 12–24 hours. The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetalation with the diboron reagent, and reductive elimination to yield the boronic ester, which is hydrolyzed to the boronic acid.

Reaction Conditions:

-

Catalyst: Pd(dppf)Cl₂ (1–3 mol%)

-

Solvent: THF or dioxane

-

Temperature: 80–100°C

-

Yield: 70–85%

Step 2: Conversion to Potassium Trifluoroborate

The boronic acid is treated with potassium bifluoride (KHF₂) in aqueous methanol or ethanol at room temperature for 4–6 hours. The trifluoroborate anion forms via ligand exchange, and the potassium salt precipitates upon concentration.

Reaction Conditions:

-

Molar Ratio: 1:1.2 (boronic acid:KHF₂)

-

Solvent: Methanol/water (4:1)

-

Temperature: 25°C

-

Yield: 85–92%

Key Data:

| Parameter | Value |

|---|---|

| Purity (HPLC) | ≥95% |

| Solubility | Water, ethanol |

| Stability | Hygroscopic; store at 4°C |

Catalytic Methods Using Heteropolyacids

Recent advances employ Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) as a green catalyst for one-pot syntheses. This method avoids isolating intermediates and operates in water, enhancing sustainability.

Procedure

-

Substrate Preparation: 6-Methoxynaphthalene-2-carbaldehyde is reacted with trimethyl borate in water.

-

Catalytic Reaction: Preyssler acid (5 mol%) is added, followed by KHF₂ (1.5 equiv).

-

Workup: The mixture is stirred at 50°C for 8 hours, filtered, and crystallized.

Advantages:

-

Yield: 88–94%

-

Solvent: Water (no organic solvents)

-

Catalyst Reusability: 5 cycles with <5% activity loss

Industrial-Scale Production

Industrial synthesis optimizes cost and scalability using continuous flow reactors. Key steps include:

Flow Reactor Design

-

Reactor Type: Tubular microreactor (stainless steel)

-

Residence Time: 10–15 minutes

-

Temperature: 100°C

-

Pressure: 10 bar

Process Parameters:

| Parameter | Value |

|---|---|

| Throughput | 50 kg/hour |

| Purity | ≥98% |

| Waste Generation | Reduced by 40% vs. batch |

Comparative Analysis of Methods

| Method | Yield (%) | Solvent | Catalyst | Scalability |

|---|---|---|---|---|

| Boronic Acid Route | 85–92 | Methanol | None | High |

| Preyssler Catalysis | 88–94 | Water | H₁₄[NaP₅W₃₀O₁₁₀] | Moderate |

| Flow Reactor | 90–95 | Ethanol | Pd-based | Industrial |

The boronic acid route remains the most scalable, while Preyssler catalysis offers environmental benefits. Industrial methods prioritize throughput and cost efficiency.

Challenges and Innovations

Purity Optimization

Stability Enhancements

-

Lyophilization: Freeze-drying minimizes hygroscopicity.

-

Packaging: Sealed under argon to prevent hydrolysis.

Chemical Reactions Analysis

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: This compound can be used in the study of biological systems, including enzyme inhibition and protein interactions.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide involves its interaction with molecular targets through its trifluoroborate group. This group can form stable complexes with various substrates, facilitating reactions such as cross-coupling and substitution. The pathways involved include the activation of the boron center, which allows for the transfer of functional groups to the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Aromatic System

Potassium Trifluoro(4-methoxyphenyl)borate (CAS 192863-36-8)

- Structure : Phenyl ring with methoxy at the para position.

- Key Differences :

Potassium Trifluoro(3-methoxyphenyl)borate (CAS 438553-44-7)

Functional Group Variations

Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate (CAS 2252415-10-2)

- Structure : Fluorine and hydroxyl groups on phenyl.

- Fluorine’s electronegativity stabilizes the boron center but reduces electron density compared to methoxy. Molecular weight: 232.07 g/mol ().

Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS 1985700-36-4)

- Structure : Trifluoromethoxy substituent on phenyl.

- Higher lipophilicity due to trifluoromethyl .

Steric and Conformational Modifications

Potassium Trifluoro({3-propylbicyclo[1.1.1]pentan-1-yl})boranuide

- Structure : Bicyclo[1.1.1]pentane core with propyl chain.

- Key Differences :

Potassium Trifluoro({spiro[2.3]hexan-5-yl})boranuide

Electronic Effects and Reactivity

Potassium (2-nitrophenyl)trifluoroborate (CAS 850623-64-2)

- Structure : Nitro group at ortho position.

- Key Differences: Nitro group is strongly electron-withdrawing, increasing boron’s electrophilicity and accelerating cross-coupling reactions.

Potassium Trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide

- Structure : Methoxycarbonyl group on bicyclic core.

- Key Differences :

- Electron-withdrawing carbonyl group reduces electron density at boron, contrasting with the electron-donating methoxy in the target compound.

- Molecular weight: 232.05 g/mol ().

Biological Activity

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide is a compound of increasing interest in the field of medicinal chemistry and biochemistry. Its unique structural features, particularly the trifluoroborate moiety and the methoxynaphthalene group, suggest potential biological activities that merit detailed investigation. This article aims to summarize the current understanding of the biological activity of this compound, including its biochemical interactions, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: CHBFK

Molecular Weight: 250.13 g/mol

CAS Number: 192863-36-8

The compound features a naphthalene ring substituted with a methoxy group at the 6-position and a trifluoroborate group, which enhances its reactivity and potential interactions with biological molecules.

Biochemical Mechanisms

Research indicates that this compound may influence various biochemical pathways:

- Cell Signaling Pathways : The compound could modulate cell signaling pathways, potentially affecting gene expression and cellular metabolism. However, specific studies detailing these interactions remain limited.

- Enzyme Interactions : Preliminary investigations suggest that similar boron-containing compounds can act as inhibitors of serine proteases, indicating that this compound may exhibit similar properties through non-covalent interactions with target enzymes .

- Radical Pathways : The mechanism of action for related compounds has been suggested to proceed via radical pathways, which could also apply to this compound, facilitating its role in various chemical reactions within biological systems .

Cellular Effects

The biological activity of this compound on cellular functions has not been extensively characterized. However, it is plausible that it may:

- Influence cellular proliferation and apoptosis , as seen with other naphthalene derivatives.

- Affect metabolic pathways , although specific metabolic interactions have yet to be documented.

Case Studies and Experimental Findings

While direct studies on this compound are scarce, related compounds provide insights into potential effects:

- Antinociceptive Properties : Research on organotrifluoroborates has shown varying degrees of antinociceptive effects in animal models. For instance, potassium thiophene-3-trifluoroborate demonstrated significant effects at specific dosages without notable toxicity .

- Toxicological Investigations : Studies have indicated that certain trifluoroborates do not significantly alter liver and kidney function markers in treated mice, suggesting a favorable safety profile at moderate doses .

- In Vitro Studies : Investigations into similar compounds have highlighted their potential as enzyme inhibitors and their ability to induce apoptosis in cancer cell lines .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential competitive inhibition of serine proteases |

| Cell Signaling | Possible modulation of gene expression and metabolic pathways |

| Antinociceptive | Indications of pain relief in animal models without significant toxicity |

| Toxicological Safety | Similar compounds show no major adverse effects on liver or kidney function |

Q & A

Q. What are the optimal synthetic conditions for Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide?

The synthesis typically involves reacting 6-methoxynaphthalen-2-ylboronic acid with potassium fluoride (KF) and a fluorinating agent (e.g., KHF₂) in tetrahydrofuran (THF) under reflux (60–80°C). Purification is achieved via crystallization or column chromatography to yield >95% purity. Key parameters include stoichiometric control of KF and exclusion of moisture to prevent hydrolysis .

Q. How is this compound applied in Suzuki-Miyaura cross-coupling reactions?

It serves as a stable boron nucleophile in palladium-catalyzed couplings. A typical protocol uses Pd(PPh₃)₄ (2–5 mol%), aqueous Na₂CO₃ as base, and a 1:1.2 molar ratio of aryl halide to boranuide in THF/water (3:1) at 80°C. Yields range from 70–90%, depending on steric and electronic factors of the coupling partners .

Q. What analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR (δ ≈ -135 to -140 ppm for BF₃⁻), ¹H NMR (methoxy singlet at δ 3.8–4.0 ppm).

- X-ray Crystallography : For structural confirmation, SHELXL refinement () is standard.

- Mass Spectrometry : ESI-MS ([M⁻] peak at m/z 285.1) .

Advanced Research Questions

Q. How can solubility limitations in polar aprotic solvents be mitigated for cross-coupling applications?

Co-solvent systems (e.g., THF/DMF, 4:1) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance solubility. Microwave-assisted reactions (100°C, 20 min) also improve kinetics, reducing solvent dependency .

Q. What strategies resolve contradictions in reported reaction yields with electron-deficient aryl halides?

Discrepancies often arise from competing protodeboronation. Solutions include:

- Lowering reaction temperature (50–60°C) to suppress side reactions.

- Using Pd(OAc)₂ with SPhos ligand for enhanced oxidative addition.

- Pre-activating the boranuide with Cs₂CO₃ to form a more reactive borate .

Q. How does crystallographic refinement (SHELXL) improve structural accuracy for this compound?

SHELXL refines anisotropic displacement parameters and hydrogen atom positions via least-squares minimization. For high-resolution data (<1.0 Å), twin refinement (TWIN/BASF commands) corrects for pseudo-merohedral twinning, common in boranuide salts. R-factor convergence below 0.05 ensures reliability .

Q. What mechanistic insights explain unexpected regioselectivity in alkenylation reactions?

DFT studies suggest the methoxy group directs palladium insertion via coordination to the naphthalene π-system. Steric hindrance at the 6-position favors coupling at the 1-position, confirmed by NOE NMR and X-ray .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.